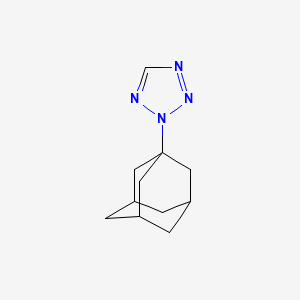
1-ethyl-3-piperidinyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-piperidinyl cyclohexylcarbamate, commonly known as Etomidate, is a general anesthetic drug that is widely used in medical procedures. It was first synthesized in 1964 and has since been used as a safe and effective anesthetic agent due to its rapid onset and short duration of action. The purpose of
Wissenschaftliche Forschungsanwendungen
Etomidate is widely used in scientific research for its anesthetic properties. It is commonly used in animal studies to induce anesthesia and immobilize animals for surgical procedures. Etomidate has also been used in human studies to study the effects of anesthesia on the brain and nervous system.
Wirkmechanismus
Etomidate works by enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. This leads to increased inhibition of neural activity, resulting in sedation and anesthesia. Etomidate has a rapid onset of action, with effects typically occurring within one minute of administration. The effects of Etomidate are short-lived, with the drug being metabolized and eliminated from the body within a few minutes.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure and heart rate, as well as respiratory depression. Etomidate has also been shown to have neuroprotective effects, reducing the risk of brain damage during anesthesia.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate is a valuable tool for scientific research due to its rapid onset and short duration of action. It allows researchers to quickly induce anesthesia in animals, which is essential for many types of experiments. However, Etomidate can also have side effects, such as respiratory depression and decreased blood pressure, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Etomidate. One area of interest is the development of new anesthetic agents that have fewer side effects than Etomidate. Another area of research is the use of Etomidate in combination with other drugs to enhance its effects. Additionally, researchers are studying the effects of Etomidate on the brain and nervous system to better understand its mechanism of action. Overall, Etomidate is an important tool for scientific research and has the potential to lead to new discoveries in the field of anesthesia.
Synthesemethoden
Etomidate is synthesized by reacting 1-ethyl-3-piperidinol with cyclohexyl isocyanate in the presence of a base. The resulting product is then purified to yield pure Etomidate. The synthesis of Etomidate is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
(1-ethylpiperidin-3-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-2-16-10-6-9-13(11-16)18-14(17)15-12-7-4-3-5-8-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNKJQEANOIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidin-3-yl cyclohexylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5091882.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)
![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)

![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)
![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)
![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)